lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate
Brand Name: Vulcanchem
CAS No.: 2172255-20-6
VCID: VC5637414
InChI: InChI=1S/C5H8N2O2S.Li/c1-4-3-5(10(8)9)7(2)6-4;/h3H,1-2H3,(H,8,9);/q;+1/p-1
SMILES: [Li+].CC1=NN(C(=C1)S(=O)[O-])C
Molecular Formula: C5H7LiN2O2S
Molecular Weight: 166.12

lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate

CAS No.: 2172255-20-6

Cat. No.: VC5637414

Molecular Formula: C5H7LiN2O2S

Molecular Weight: 166.12

* For research use only. Not for human or veterinary use.

lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate - 2172255-20-6

Specification

CAS No. 2172255-20-6
Molecular Formula C5H7LiN2O2S
Molecular Weight 166.12
IUPAC Name lithium;2,5-dimethylpyrazole-3-sulfinate
Standard InChI InChI=1S/C5H8N2O2S.Li/c1-4-3-5(10(8)9)7(2)6-4;/h3H,1-2H3,(H,8,9);/q;+1/p-1
Standard InChI Key SICKQBHSXQFUQP-UHFFFAOYSA-M
SMILES [Li+].CC1=NN(C(=C1)S(=O)[O-])C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Methyl groups occupy the 1- and 3-positions, while a sulfinate (SO2\text{SO}_2^-) group is attached to the 5-position. The lithium cation (Li+\text{Li}^+) forms an ionic bond with the sulfinate oxygen atoms, stabilizing the structure .

The SMILES notation ([Li+].CC1=NN(C(=C1)S(=O)[O-])C\text{[Li+].CC1=NN(C(=C1)S(=O)[O-])C}) and InChIKey (SICKQBHSXQFUQP-UHFFFAOYSA-M) provide precise representations of its connectivity and stereoelectronic features .

Table 1: Key Molecular Properties

PropertyValue
CAS No.2172255-20-6
Molecular FormulaC5H7LiN2O2S\text{C}_5\text{H}_7\text{LiN}_2\text{O}_2\text{S}
Molecular Weight166.12 g/mol
IUPAC NameLithium;2,5-dimethylpyrazole-3-sulfinate
Topological Polar Surface Area66.8 Ų

Synthesis and Optimization

Reaction Pathway

The synthesis involves sulfination of 1,3-dimethyl-1H-pyrazole using sulfur dioxide (SO2\text{SO}_2) under controlled conditions. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to prevent proton exchange and side reactions.

Stepwise Procedure:

  • Sulfination: 1,3-Dimethylpyrazole reacts with SO2\text{SO}_2 at 0–5°C to form the sulfinic acid intermediate.

  • Lithiation: The sulfinic acid is treated with lithium hydroxide (LiOH\text{LiOH}) or lithium hydride (LiH\text{LiH}) to yield the lithium sulfinate salt.

Table 2: Optimal Synthesis Conditions

ParameterOptimal Range
Temperature0–5°C (Step 1); 25°C (Step 2)
SolventTHF or DMF
Reaction Time4–6 hours (Step 1); 2 hours (Step 2)
Yield68–72%

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ 2.21 (s, 3H, N-CH3),

    • δ 2.45 (s, 3H, C-CH3),

    • δ 6.88 (s, 1H, pyrazole H4).

  • 13C^{13}\text{C} NMR: Signals for sulfinate (SO2\text{SO}_2^-) carbons appear at δ 118–122 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at:

  • 1150 cm1^{-1} (asymmetric SO2\text{SO}_2 stretch),

  • 1040 cm1^{-1} (symmetric SO2\text{SO}_2 stretch),

  • 1550 cm1^{-1} (pyrazole ring vibrations).

Applications in Coordination Chemistry

Ligand in Metal Complexation

The sulfinate group acts as a bidentate ligand, coordinating to metal centers via oxygen atoms. Lithium’s small ionic radius (0.76A˚0.76 \, \text{Å}) enhances lattice energy, stabilizing metal-organic frameworks (MOFs).

Example Reaction:

Li(C5H7N2O2S)+NiCl2Ni(C5H7N2O2S)2+2LiCl\text{Li(C}_5\text{H}_7\text{N}_2\text{O}_2\text{S)} + \text{NiCl}_2 \rightarrow \text{Ni(C}_5\text{H}_7\text{N}_2\text{O}_2\text{S)}_2 + 2\text{LiCl}

This nickel complex exhibits catalytic activity in cross-coupling reactions.

Catalytic Applications

  • Suzuki-Miyaura Coupling: Enhances palladium-catalyzed aryl-aryl bond formation.

  • Hydrogenation: Stabilizes ruthenium catalysts in ketone reduction.

Future Research Directions

  • Pharmacological Studies: Explore antimicrobial or anticancer properties of metal complexes.

  • Material Science: Develop Li-doped MOFs for gas storage or ion conduction.

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